TAK-063 (1-[2-fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-3-(1-phenyl-1H-pyrazol-5-yl)pyridazin-4(1H)-one) is a potent and selective phosphodiesterase 10A (PDE10A) inhibitor. [, , ] PDE10A is an enzyme primarily found in the brain, specifically in the medium spiny neurons (MSNs) of the striatum. [, , , ] This region plays a crucial role in motor control, cognition, and reward pathways. [] By inhibiting PDE10A, TAK-063 increases the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) within these neurons. [, , ] These signaling molecules are important for various neuronal functions, including synaptic plasticity and neuronal survival. []
TAK-063 exerts its effects by selectively inhibiting PDE10A, an enzyme that breaks down the secondary messengers cAMP and cGMP. [, , ] This inhibition leads to increased levels of cAMP and cGMP within MSNs. Elevated cAMP and cGMP levels subsequently activate downstream signaling pathways, such as protein kinase A (PKA) and protein kinase G (PKG), contributing to the observed therapeutic effects. [] Notably, TAK-063 exhibits a faster off-rate property compared to other PDE10A inhibitors. This property results in balanced activation of both direct and indirect MSN pathways, potentially offering a therapeutic advantage. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7